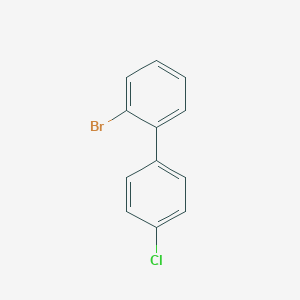

2-Bromo-4'-chloro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHZWUXRWQVZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513491 | |

| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179526-95-5 | |

| Record name | 2-Bromo-4′-chloro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179526-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4'-chloro-1,1'-biphenyl CAS number

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl

CAS Number: 179526-95-5

This technical guide provides a comprehensive overview of this compound, a halogenated biphenyl derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary applications.

Chemical and Physical Properties

This compound is an off-white powder at room temperature.[1] Its structure, featuring a biphenyl core with bromine and chlorine substituents on different phenyl rings, provides distinct reactive sites for chemical synthesis.[1][2] The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179526-95-5 | [3] |

| Molecular Formula | C₁₂H₈BrCl | [3][4] |

| Molecular Weight | 267.55 g/mol | [1][3] |

| Appearance | Off-white powder | [1] |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [1][4] |

| Flash Point | 173.542 °C | [4] |

| Density | 1.463 g/cm³ | [4] |

| Refractive Index | 1.61 | [4] |

| Purity | ≥97% or ≥98% | [1][5] |

Spectral Data

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through a Suzuki coupling reaction. An alternative method involving a photocatalytic coupling reaction followed by diazotization has also been reported.

Suzuki Coupling Reaction

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Detailed Methodology:

-

Reactant Preparation: In an argon atmosphere, a 1 L three-neck flask is charged with 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5.1 g), and potassium carbonate (K₂CO₃, 24.4 g).[8]

-

Solvent Addition: A mixed solvent of toluene, water, and ethanol in a 10:2:1 ratio (350 mL) is added to the flask.[8]

-

Reaction: The mixture is heated to approximately 80 °C and stirred for about 4 hours.[8]

-

Work-up: After cooling to room temperature, water is added, and the product is extracted with dichloromethane (CH₂Cl₂). The organic layers are combined and dried over magnesium sulfate (MgSO₄).[8]

-

Purification: The solvent is removed by distillation under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.[8]

Photocatalytic Coupling and Diazotization

This alternative synthesis route avoids the use of expensive palladium catalysts.

Detailed Methodology:

-

Intermediate Synthesis (Photocatalytic Coupling): Aniline and p-chloroiodobenzene are added to a mixed solvent of acetonitrile and water. Cobalt chloride (CoCl₂) and fluorescein are added as catalysts. The reaction is irradiated with 525 nM LED green light at 70°C for 36 hours to generate an intermediate.[9]

-

Work-up of Intermediate: After cooling, ethyl acetate is added, and the solution is washed with saturated aqueous sodium chloride. The organic phases are combined, dried, and the solvent is evaporated. The crude product is purified by trituration in petroleum ether.[9]

-

Diazotization and Bromination: The intermediate is then subjected to a diazotization reaction followed by bromination to yield the final product, this compound.[9]

Applications

This compound is a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The biphenyl structure is a common motif in many biologically active compounds.[2]

-

Materials Science: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where the biphenyl core contributes to the stability and efficiency of the devices.[1]

-

Custom Organic Synthesis: Its reactive halogen substituents and stable biphenyl core make it a versatile scaffold for creating molecules with specific electronic, optical, or biological properties through various cross-coupling reactions.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key intermediate with significant applications in both pharmaceutical and materials science research. The well-established synthetic routes, particularly the Suzuki coupling reaction, allow for its efficient production. Its versatile chemical nature, owing to the differential reactivity of its halogen substituents, makes it a valuable tool for the development of novel compounds and materials. This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. Solved Consider the spectral data for | Chegg.com [chegg.com]

- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its utility is particularly notable in the fields of medicinal chemistry, materials science, and agrochemicals, where the biphenyl scaffold is a common structural motif. The strategic placement of bromine and chlorine atoms on the biphenyl core provides distinct reactive sites for further functionalization, primarily through cross-coupling reactions. This guide provides a comprehensive overview of the known physical properties of this compound, details on its synthesis, and its role in synthetic applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and reactivity in various chemical processes. While experimental data for some properties are not widely published, a combination of predicted and observed values provides a clear profile of this compound.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 179526-95-5 | [1][2] |

| Molecular Formula | C₁₂H₈BrCl | [1][2] |

| Molecular Weight | 267.55 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | General chemical principles |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction is a widely employed method for the synthesis of biphenyl compounds, including this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide.

Detailed Methodology:

A common synthetic route involves the coupling of 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid.

-

Reaction Setup: To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and (4-chlorophenyl)boronic acid (1.0-1.2 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water, a base (e.g., potassium carbonate, 2.0 equivalents) is added.

-

Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the reaction mixture (typically 1-5 mol%).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, and dried over an anhydrous salt such as sodium sulfate. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent like hexane to afford this compound as a white solid.[3]

Mandatory Visualization

Suzuki Coupling Reaction for the Synthesis of this compound

The following diagram illustrates the catalytic cycle of the Suzuki coupling reaction for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Synthetic Utility Workflow

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic electronic materials. The differential reactivity of the bromine and chlorine substituents can be exploited for sequential cross-coupling reactions.

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-4'-chloro-1,1'-biphenyl, a versatile intermediate with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known applications, with a focus on providing practical information for laboratory and research settings.

Chemical Structure and Properties

This compound is a halogenated aromatic compound belonging to the biphenyl class. Its structure consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 4'-position of the other.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-bromo-2-(4-chlorophenyl)benzene | [1] |

| CAS Number | 179526-95-5 | [1] |

| Molecular Formula | C₁₂H₈BrCl | [1] |

| Molecular Weight | 267.55 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [2] |

| XLogP3 | 5.2 | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.[3]

General Suzuki-Miyaura Coupling Reaction

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[5][6]

Materials:

-

1-Bromo-2-iodobenzene or o-dibromobenzene (Aryl Halide)

-

4-Chlorophenylboronic acid (Arylboronic Acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent system (e.g., Toluene/water, Dioxane/water, or 1-Propanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), 4-chlorophenylboronic acid (1.05-1.2 eq.), and the base (2.0 eq.).

-

Solvent Addition: Add the chosen solvent system to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture).

Diagram 2: Experimental Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Spectral Data

Table 2: Predicted and Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-145 ppm region. The carbon atoms directly attached to the halogens will show distinct chemical shifts. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M, M+2 in a ~1:1 ratio) and chlorine (M, M+2 in a ~3:1 ratio).[7] Fragmentation may involve the loss of halogen atoms.[1] |

| IR Spec. | Characteristic C-H stretching vibrations for aromatic rings will be observed above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will be found in the fingerprint region below 1000 cm⁻¹.[8] |

Applications

This compound is a valuable building block in several areas of chemical research and development due to its bifunctional nature, allowing for selective and sequential reactions.

Pharmaceutical and Medicinal Chemistry

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The structure of this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The introduction of bromine into a drug's structure can influence its pharmacokinetic and pharmacodynamic properties through halogen bonding.[10] While specific biological data for this compound is not yet published, its structural motifs are present in various biologically active molecules.

Diagram 3: Potential Drug Discovery Pathway

Caption: A conceptual workflow for utilizing this compound in drug discovery.

Organic Electronics and Materials Science

The biphenyl core is a common structural element in materials used for organic light-emitting diodes (OLEDs).[2] Halogenated biphenyls like this compound are important intermediates for creating larger, conjugated systems that can function as host materials or charge transporters in OLED devices. The differential reactivity of the bromine and chlorine atoms allows for the stepwise synthesis of complex molecules with tailored electronic properties.[11]

Diagram 4: Workflow for OLED Material Synthesis

Caption: A generalized workflow for the synthesis of OLED materials using this compound.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.[1]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel pharmaceuticals and advanced organic materials. Its well-defined structure and the differential reactivity of its halogen substituents make it an ideal candidate for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their endeavors. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting new discoveries.

References

- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutics and advanced electronic materials.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₁₂H₈BrCl.[1] Its structure, featuring two phenyl rings with bromine and chlorine substituents, provides distinct points of reactivity, making it a versatile building block in organic synthesis.[2]

| Property | Value | Source |

| Molecular Weight | 267.55 g/mol | [1] |

| CAS Number | 179526-95-5 | [1] |

| Molecular Formula | C₁₂H₈BrCl | [1] |

| Appearance | Off-white powder | [2] |

| Predicted Boiling Point | 325.5 ± 17.0 °C at 760 mmHg | [2][3] |

| Predicted Flash Point | 173.5 °C | [3] |

| IUPAC Name | 1-bromo-2-(4-chlorophenyl)benzene | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of this compound.

Reactants and Reagents:

-

1-Bromo-2-iodobenzene

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Potassium carbonate (K₂CO₃) solution

-

Dioxane

-

Hexane (for column chromatography)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and 4-chlorophenylboronic acid (approximately 1.0-1.2 equivalents) in dioxane, add a 2M aqueous solution of potassium carbonate (approximately 2.0 equivalents).

-

Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using hexane as the eluent to obtain this compound as a white solid.[3]

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in the synthesis of complex organic molecules for various applications.

Pharmaceutical Intermediate

The biphenyl moiety is a common structural motif in many biologically active compounds.[7] Biphenyl derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-diabetic properties.[8] The presence of halogen atoms in this compound provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures to target specific biological pathways.[2] For instance, small molecule inhibitors with a biphenyl core structure have demonstrated significant effects on the PD-1/PD-L1 axis, a key target in cancer immunotherapy.[9]

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound serves as a building block for the synthesis of materials used in organic light-emitting diodes (OLEDs). The rigid biphenyl core can be incorporated into the host materials, charge transport layers, or emissive dopants of OLED devices, contributing to their overall efficiency and stability.[2]

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques:

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity.[10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirming the molecular weight and monitoring reaction completion.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the chemical structure by analyzing the magnetic properties of atomic nuclei. |

| Infrared (IR) Spectroscopy | Identifying the functional groups present in the molecule. |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex molecules for pharmaceutical and materials science applications is well-established. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals working in these fields.

References

- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. ijsdr.org [ijsdr.org]

- 9. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5), a key intermediate in organic synthesis. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to aid in the characterization and quality control of this important chemical entity.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-2-(4-chlorophenyl)benzene

-

Molecular Formula: C₁₂H₈BrCl[1]

-

Molecular Weight: 267.55 g/mol [1]

-

CAS Number: 179526-95-5[1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established empirical rules.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.65 - 7.55 | m | - | 2H | Ar-H |

| 7.50 - 7.40 | m | - | 3H | Ar-H |

| 7.35 - 7.25 | m | - | 3H | Ar-H |

Note: The aromatic region will show a complex pattern of overlapping multiplets due to the coupling between the protons on both phenyl rings.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 142 - 140 | C-Cl |

| 139 - 137 | C-Br |

| 134 - 127 | Ar C-H & Ar C-C |

| 122 - 120 | C-Br |

Note: The exact chemical shifts can be influenced by solvent effects and the specific conformation of the biphenyl rings.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Strong, multiple bands | C=C stretch (aromatic) |

| 1100 - 1000 | Strong | C-Cl stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| 770 - 730 | Strong | C-H out-of-plane bend (ortho-disubstituted ring) |

| 700 - 600 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 266/268/270 | High | [M]⁺ (Molecular ion) |

| 187/189 | Medium | [M - Br]⁺ |

| 152 | High | [M - Br - Cl]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens. The M, M+2, and M+4 peaks will be observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Set the injector temperature to 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 50-100°C), ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a few minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Physicochemical Properties

This compound is a halogenated aromatic compound with a biphenyl core structure. The presence of bromine and chlorine substituents at specific positions imparts distinct chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrCl | --INVALID-LINK-- |

| Molecular Weight | 267.55 g/mol | --INVALID-LINK-- |

| CAS Number | 179526-95-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic Material Safety Data Sheets |

| Melting Point | 41 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.463 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in nonpolar organic solvents such as toluene and tetrahydrofuran (THF). Insoluble in water. | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The protons on the brominated ring will have different chemical shifts and coupling patterns compared to the protons on the chlorinated ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, unless there is accidental peak overlap. The carbons attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts. Aromatic carbons typically resonate in the δ 120-145 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for aromatic C-H and C-C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~820 | para-disubstituted benzene C-H out-of-plane bending |

| ~750 | ortho-disubstituted benzene C-H out-of-plane bending |

| Below 1000 | C-Br and C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M+, [M+2]+, and [M+4]+ peaks with a specific intensity ratio. The fragmentation pattern will likely involve the loss of halogen atoms and cleavage of the biphenyl linkage.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound. The most common methods are the Suzuki cross-coupling reaction and a multi-step synthesis involving a photocatalytic coupling followed by diazotization and bromination.

Suzuki Cross-Coupling Reaction

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]

References

Navigating the Solubility Landscape of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5) is a biphenyl derivative featuring both bromine and chlorine substituents on its phenyl rings.[1][2] These halogen atoms impart distinct chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.[3] The solubility of such a compound is a critical parameter that influences reaction kinetics, process efficiency, and the selection of appropriate solvents for crystallization and purification. This document serves as a resource for professionals requiring a deeper understanding of the solubility characteristics of this specific biphenyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179526-95-5 | [1][2] |

| Molecular Formula | C₁₂H₈BrCl | [1][2] |

| Molecular Weight | 267.55 g/mol | [1] |

| Appearance | Off-white solid/powder to lump | [3] |

| Melting Point | 41 °C | [3] |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C | [3] |

| Density (Predicted) | 1.463 g/cm³ | [3] |

Based on its structure as a halogenated biphenyl, this compound is expected to be freely soluble in non-polar organic solvents and lipids.[4][5][6] Generally, the solubility of polychlorinated biphenyls (PCBs) in water is extremely low and decreases with increased chlorination.[4][6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative experimental data on the solubility of this compound in various organic solvents has not been published. Researchers are therefore encouraged to determine this data experimentally based on their specific needs. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a standard "shake-flask" method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature under equilibrium conditions.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to obtain this critical information. By understanding the compound's physicochemical properties and following the detailed experimental protocol, scientists and drug development professionals can accurately determine its solubility, enabling more efficient and effective utilization in their research and development endeavors. The provided workflow diagram offers a clear and concise visual representation of the steps involved in this essential experimental process.

References

- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its structural scaffold is a key component in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for optoelectronic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block in organic synthesis and drug discovery. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is underscored by its frequent use in modern chemical synthesis.

Introduction

Biphenyl derivatives are a significant class of organic compounds, with many exhibiting a wide range of biological activities and material properties.[1][2] The strategic placement of halogen substituents on the biphenyl core, as seen in this compound, provides reactive handles for further functionalization, making it a valuable precursor for creating diverse molecular architectures.[3][4] This compound, identified by its CAS number 179526-95-5, is particularly useful in cross-coupling reactions, allowing for the construction of complex molecules with tailored electronic, optical, or biological functions.[3] Its utility as an intermediate is prominent in the development of novel pharmaceuticals and advanced materials.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrCl | [6] |

| Molecular Weight | 267.55 g/mol | [6] |

| CAS Number | 179526-95-5 | [7] |

| Appearance | White to off-white powder or solid | [4][8] |

| Melting Point | 41 °C | |

| Boiling Point (Predicted) | 325.5 ± 17.0 °C | [7] |

| Density (Predicted) | 1.463 g/cm³ | [7] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The most common and well-documented methods are the Suzuki coupling reaction and a more recent approach involving a photocatalytic coupling followed by diazotization.

Suzuki Coupling Reaction

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of a dihalogenated benzene derivative with a substituted phenylboronic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). The content is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures when working with this halogenated aromatic compound.

Chemical and Physical Properties

This compound is a halogenated derivative of biphenyl, a class of compounds widely used as synthetic intermediates in the development of pharmaceuticals and advanced materials.[1] Its utility in custom organic synthesis is due to its reactive halogen substituents and stable biphenyl core, making it amenable to a variety of cross-coupling reactions.[2] The strategic placement of bromine and chlorine atoms allows for selective functionalization in the design of complex molecules.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 179526-95-5 | [3] |

| Molecular Formula | C₁₂H₈BrCl | [3] |

| Molecular Weight | 267.55 g/mol | [3] |

| Appearance | Off-white powder or solid | [1] |

| Boiling Point | 325.5 ± 17.0 °C (Predicted) | [4] |

| Flash Point | 173.542 °C | [4] |

| Density | 1.463 g/cm³ | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[3]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |

Note: The GHS classification is based on notifications to the ECHA C&L Inventory.[3]

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.[5]

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

| Protection Type | Specific Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and dust particles that can cause serious eye irritation.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | To prevent skin contact which can cause irritation.[4] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling large quantities or if ventilation is inadequate. | To prevent respiratory tract irritation from dust or aerosols.[4][5] |

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists. | [4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.[5]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[5]

-

Halogenated organic waste should be collected in a designated, properly labeled hazardous waste container.

-

Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocols

The following are generalized protocols for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of the experiment and performed in conjunction with a thorough risk assessment.

General Handling and Weighing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. All necessary equipment, including a calibrated balance, spatulas, and weighing paper, should be placed inside the fume hood.

-

PPE: Don the appropriate PPE as outlined in Section 4.2.

-

Weighing: Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel. Perform this task slowly to minimize the generation of airborne dust.

-

Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as halogenated waste. Dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.

Use in a Suzuki Coupling Reaction (Illustrative Example)

This protocol is based on a common application for this type of compound and serves as an example of safe handling during a chemical reaction.[8]

-

Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) inside a chemical fume hood.

-

Reagent Addition:

-

Under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid derivative, and the palladium catalyst to the reaction flask.

-

Add the solvent (e.g., dioxane, toluene) via a syringe or cannula.

-

Carefully add the aqueous base (e.g., potassium carbonate solution).

-

-

Reaction: Heat the reaction mixture to the desired temperature using a heating mantle and stir for the required duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Perform the extraction with a suitable organic solvent (e.g., ethyl acetate). All extraction steps should be performed in the fume hood.

-

Separate the organic and aqueous layers. The aqueous layer should be collected as hazardous waste.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator vented into the fume hood.

-

-

Purification: Purify the crude product by column chromatography or recrystallization, ensuring all procedures are conducted in a well-ventilated area or fume hood.

-

Waste Disposal: Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nipissingu.ca [nipissingu.ca]

- 3. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. echemi.com [echemi.com]

- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl is a key intermediate in the synthesis of pharmaceuticals and advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1] Its purity is critical to the successful outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols and data presentation.

The synthesis of this compound is often achieved through cross-coupling reactions, such as the Suzuki coupling.[2][3][4] A common synthetic route involves the reaction of a brominated benzene derivative with a chlorinated phenylboronic acid in the presence of a palladium catalyst.[3][5] Understanding the synthetic pathway is crucial for identifying potential impurities.

Potential Impurities

Based on common synthetic routes, the following impurities may be present in a sample of this compound:

-

Starting Materials:

-

1-Bromo-2-iodobenzene

-

4-Chlorophenylboronic acid

-

o-Dibromobenzene

-

-

Homocoupling Byproducts:

-

4,4'-Dichlorobiphenyl

-

Biphenyl

-

-

Related Isomers and Analogs:

-

Other isomers of bromo-chloro-biphenyl

-

-

Residual Solvents:

-

Toluene, Dioxane, Ethanol, Hexane[3]

-

-

Catalyst Residues:

-

Palladium complexes

-

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its organic impurities.

Experimental Protocol:

A representative GC-MS protocol, adapted from methods for similar halogenated biphenyls, is provided below.

| Parameter | Specification |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/splitless, 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Sample Prep | 1 mg/mL in Dichloromethane |

Data Presentation:

The purity of this compound can be determined by the area percentage of the main peak in the chromatogram. The identity of the main peak and any impurity peaks should be confirmed by their mass spectra.

| Compound | Retention Time (min) | Area % | Mass Spectrum (m/z) |

| This compound | (Typical value) | >99.0 | (Characteristic fragments) |

| Impurity 1 | (Typical value) | <0.5 | (Characteristic fragments) |

| Impurity 2 | (Typical value) | <0.5 | (Characteristic fragments) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile compounds and for quantifying known impurities.

Experimental Protocol:

The following is a representative HPLC method suitable for the analysis of this compound.

| Parameter | Specification |

| Instrument | HPLC with UV Detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: WaterB: AcetonitrileGradient: 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | UV at 254 nm |

| Sample Prep | 0.5 mg/mL in Acetonitrile |

Data Presentation:

Purity is determined by the area percentage of the main peak. Impurity levels are quantified based on their respective peak areas.

| Compound | Retention Time (min) | Area % |

| This compound | (Typical value) | >99.0 |

| Impurity 1 | (Typical value) | <0.5 |

| Impurity 2 | (Typical value) | <0.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | 400 MHz NMR Spectrometer | 100 MHz NMR Spectrometer |

| Solvent | CDCl₃ | CDCl₃ |

| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Sample Prep | ~10 mg in 0.7 mL solvent | ~20-30 mg in 0.7 mL solvent |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-Br and C-Cl bonds.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

| C-Cl stretch | 850-550[7] |

| C-Br stretch | 690-515[7] |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Overall Purity Analysis Workflow

GC-MS Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Biphenyls Using 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract 2-Bromo-4'-chloro-1,1'-biphenyl is a versatile bifunctional building block for the synthesis of complex, substituted biphenyls. The biphenyl structure is a prevalent motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This compound features two halogen atoms with differential reactivity; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in many standard palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the 2-position, providing a strategic advantage for the controlled assembly of intricate molecular architectures.[1] These application notes provide detailed protocols for key synthetic transformations using this compound, focusing on widely used cross-coupling methodologies.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for sequential or monosubstitution.[5][6] The primary methods include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Caption: Selective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[7][8][9] It is widely used for synthesizing biaryl compounds due to its tolerance of a broad range of functional groups and the commercial availability of diverse boronic acids.[4][10]

Experimental Protocol: Synthesis of 2-(Aryl)-4'-chloro-1,1'-biphenyl

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) or dioxane/water.[11]

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.[11]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted biphenyl.[11]

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand (if needed) | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, THF |

| Temperature | 80 - 110 °C |

| Typical Yield | 75 - 95% |

| Data derived from general Suzuki coupling protocols.[10][11][12][13] |

Heck Coupling

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base.[6][14][15] This method is ideal for introducing vinyl groups at the 2-position of the biphenyl core.

Experimental Protocol: Synthesis of 2-(Alkenyl)-4'-chloro-1,1'-biphenyl

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile, DMF), the alkene (e.g., styrene, ethyl acrylate) (1.5 equiv), and a base like triethylamine (Et₃N) or DIPEA (1.5-3.0 equiv).[6][16]

-

Reaction Execution: Seal the tube tightly and heat the mixture to 100-120 °C for 18-24 hours. Monitor progress by GC-MS or TLC.

-

Work-up: After cooling, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with an organic solvent.[6]

-

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in a solvent like CH₂Cl₂ or ethyl acetate and wash with saturated aq. NH₄Cl and brine. Dry the organic phase, filter, and concentrate. Purify by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand (if needed) | P(o-tol)₃, PPh₃ |

| Base | Et₃N, DIPEA, K₂CO₃ |

| Solvent | Acetonitrile, DMF, Toluene |

| Temperature | 100 - 140 °C |

| Typical Yield | 60 - 85% |

| Data derived from general Heck coupling protocols.[6][16] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base.[5][19][20]

Experimental Protocol: Synthesis of 2-(Alkynyl)-4'-chloro-1,1'-biphenyl

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., Et₃N or diisopropylamine, which can also serve as a solvent).[5][16] Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often complete within 3-12 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the mixture with a solvent like Et₂O or ethyl acetate and filter through a pad of Celite®.[5]

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI, CuBr |

| Base | Et₃N, Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | 25 - 65 °C |

| Typical Yield | 80 - 95% |

| Data derived from general Sonogashira coupling protocols.[5][16] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[21][22] It allows for the coupling of amines (primary or secondary) with aryl halides, providing a powerful tool for creating aniline derivatives.[23][24]

Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-4'-chloro-[1,1'-biphenyl]-2-amine

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes.

-

Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 equiv).[25]

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[25] Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

| Typical Yield | 70 - 90% |

| Data derived from general Buchwald-Hartwig amination protocols.[24][25][26] |

Visualized Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Workflow

A typical workflow for cross-coupling reactions involves careful setup under an inert atmosphere, followed by reaction, work-up, and purification.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Heck Coupling | NROChemistry [nrochemistry.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jk-sci.com [jk-sci.com]

- 24. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 25. benchchem.com [benchchem.com]

- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds. This application note provides a detailed protocol for the selective Suzuki coupling of 2-Bromo-4'-chloro-1,1'-biphenyl, a dihalogenated biphenyl derivative. The selective functionalization of the more reactive carbon-bromine bond in the presence of a less reactive carbon-chlorine bond is a key feature of this protocol, offering a versatile platform for the synthesis of complex polychlorinated biphenyl (PCB) analogues and other advanced intermediates.

Principle and Selectivity

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The catalytic cycle proceeds through three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the more stable C-Cl bond. This inherent reactivity difference enables the selective formation of a new C-C bond at the 2-position of the biphenyl scaffold, leaving the 4'-chloro substituent intact for potential subsequent transformations.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids.[1] This data serves as a strong indicator of the expected outcomes for the coupling of this compound.

Table 1: Catalyst, Base, and Solvent Systems for Selective Suzuki Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |